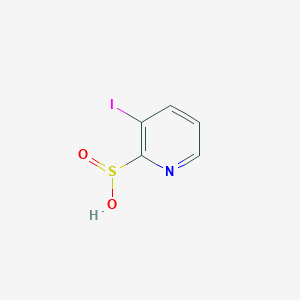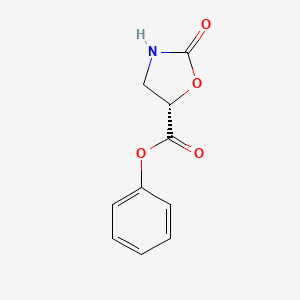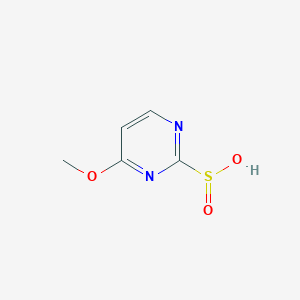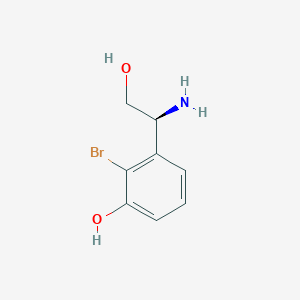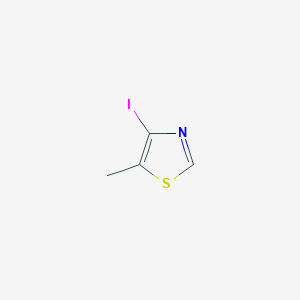
4-Iodo-5-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5-methylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with an iodine atom at the 4-position and a methyl group at the 5-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylthiazole can be achieved through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide (KOH), yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions to produce ethyl 2-substituted-4-methylthiazole-5-carboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is often emphasized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds using boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and thiazolidines .
Wissenschaftliche Forschungsanwendungen
4-Iodo-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Thiazole dyes are used in textile dyeing due to their excellent color properties and fastness.
Wirkmechanismus
The mechanism of action of 4-Iodo-5-methylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-3-methylisoxazole: Another heterocyclic compound with similar iodine substitution but different ring structure.
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring but have different substituents at the 2 and 4 positions.
Uniqueness: 4-Iodo-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom at the 4-position and methyl group at the 5-position make it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
1401963-24-3 |
|---|---|
Molekularformel |
C4H4INS |
Molekulargewicht |
225.05 g/mol |
IUPAC-Name |
4-iodo-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c1-3-4(5)6-2-7-3/h2H,1H3 |
InChI-Schlüssel |
RBEKTAFXLSUXQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CS1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


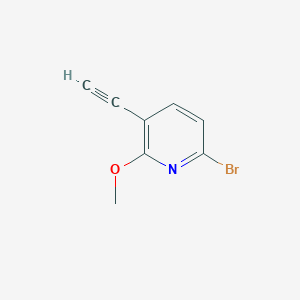

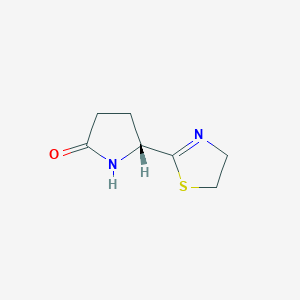

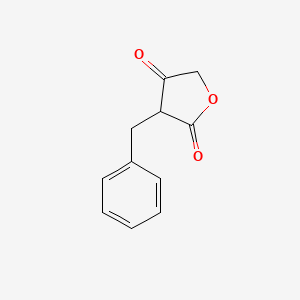
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
